N-[4-(2-fluoroethoxy)phenyl]acetamide
Description
Overview of N-[4-(2-fluoroethoxy)phenyl]acetamide as a Chemical Scaffold
The N-phenylacetamide core is a prevalent structural motif in a multitude of biologically active compounds. This scaffold provides a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity. The presence of the acetamide (B32628) group offers hydrogen bonding capabilities, which are often crucial for interactions with biological targets.
This compound itself is a derivative of this broader class of compounds, distinguished by the presence of a 2-fluoroethoxy group attached to the phenyl ring. This particular substituent is of high interest in medicinal chemistry for several reasons. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the fluoroethoxy group can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
The N-phenylacetamide scaffold has been utilized in the synthesis of compounds with a wide range of therapeutic applications, including antibacterial, antifungal, and anticancer agents. nih.govwustl.eduontosight.ai The adaptability of this scaffold allows chemists to design and synthesize libraries of compounds for screening against various biological targets, making it a valuable tool in drug discovery.
Contextualization in the Development of Bioactive Molecules
The development of new bioactive molecules is a cornerstone of pharmaceutical research, aimed at identifying compounds with therapeutic potential. The N-phenylacetamide structure has proven to be a fruitful starting point for the design of such molecules. Research has demonstrated that derivatives of N-phenylacetamide exhibit a diverse array of biological activities.
For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxicity against several cancer cell lines. wustl.edunih.gov In the field of infectious diseases, novel N-phenylacetamide analogues have been investigated for their antibacterial and antifungal properties. mdpi.com The ability to systematically modify the N-phenylacetamide scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for a desired biological effect.
The inclusion of the 2-fluoroethoxy group in this compound is a strategic design element. Fluorine is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The specific placement of this group on the phenyl ring of the N-phenylacetamide scaffold in this compound has been particularly effective in the development of high-affinity ligands for specific biological targets, as will be discussed in the following section.
Significance in Radioligand Chemistry, Particularly for Translocator Protein (TSPO) Imaging
One of the most significant applications of the this compound scaffold is in the field of radioligand chemistry, specifically for the development of positron emission tomography (PET) tracers targeting the translocator protein (TSPO). nih.gov TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is overexpressed in activated microglia and astrocytes in response to neuroinflammation, as well as in various cancer types. nih.govmdpi.com This makes TSPO an important biomarker for neurodegenerative diseases, brain injury, and cancer.
The this compound moiety serves as a core component of a class of high-affinity TSPO ligands known as pyrazolopyrimidine acetamides. A prominent example is N,N-diethyl-2-(2-(4-(2-[18F]fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, commonly known as [18F]DPA-714. nih.gov In this molecule, the this compound portion is crucial for its binding to TSPO. The 2-fluoroethoxy group is particularly advantageous as it allows for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has favorable decay characteristics for PET imaging.
Extensive research has been conducted to understand the structure-activity relationships of these pyrazolopyrimidine acetamide ligands. nih.gov These studies have revealed that modifications to the N,N-disubstitutions on the terminal acetamide can significantly impact binding affinity and lipophilicity, while the core pyrazolopyrimidine structure featuring the N-[4-(2-fluoroethoxy)phenyl] group maintains the essential interaction with the TSPO binding site. nih.gov The high affinity and specificity of these radioligands have enabled the non-invasive imaging and quantification of TSPO expression in both preclinical and clinical settings, providing valuable insights into disease processes. nih.gov
Below is a table detailing the binding affinities of several pyrazolopyrimidine acetamide derivatives for TSPO, highlighting the impact of structural modifications on their activity.
| Compound Name | Structure | TSPO Binding Affinity (Ki, nM) |
| DPA-714 | N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide | 10.9 nih.gov |
| VUIIS1008 | 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide | 0.18 mdpi.com |
| GMA 15 | 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide | 0.06 mdpi.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-fluoroethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGGCCRQVYADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Methodological Approaches
Synthetic Routes for N-[4-(2-fluoroethoxy)phenyl]acetamide
The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and logical approach involves the acylation of a key intermediate, 4-(2-fluoroethoxy)aniline (B1339196), with an appropriate acetylating agent.
Established Reaction Conditions and Reagents
A plausible and widely practiced method for the synthesis of this compound involves the reaction of 4-(2-fluoroethoxy)aniline with acetyl chloride or acetic anhydride (B1165640). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
The key starting material, 4-(2-fluoroethoxy)aniline, can be prepared by the O-alkylation of 4-aminophenol (B1666318) with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or 2-bromoethanol (B42945) followed by fluorination.
General Reaction Scheme:
Formation of the Ether Linkage: 4-Aminophenol is reacted with a 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reaction mixture is typically heated to facilitate the nucleophilic substitution.
Acetylation of the Amine: The resulting 4-(2-fluoroethoxy)aniline is then acetylated. This can be achieved by reacting it with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Alternatively, acetic anhydride can be used, sometimes with a catalytic amount of acid or base.
A representative set of reaction conditions is detailed in the table below, based on standard procedures for similar acylation reactions.
| Step | Reactants | Reagents | Solvent | Temperature |
| Etherification | 4-Aminophenol, 1-bromo-2-fluoroethane | K₂CO₃ | DMF |
Design and Synthesis of Analogues and Derivatives
Strategies for Structural Modification and Library Synthesis
The systematic structural modification of a lead compound is a fundamental strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize properties. For a scaffold like this compound, this involves creating a library of analogues by modifying its constituent parts: the fluoroethoxy tail, the central phenyl ring, or the N-acetyl group.
One powerful method for generating such libraries is through palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. mdpi.com This approach is particularly useful for modifying the aromatic core. For instance, a synthetic strategy could begin with a brominated precursor, such as N-[4-(2-fluoroethoxy)-X-bromophenyl]acetamide. This intermediate can then be coupled with a diverse range of aryl or heteroaryl boronic acids or esters to introduce various substituents onto the phenyl ring. mdpi.com A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated the effectiveness of this approach, where different arylboronic acids were coupled to a brominated benzothiazole (B30560) acetamide (B32628) core, yielding a library of compounds with high yields. mdpi.com This same principle is directly applicable to the this compound scaffold.
Another strategy involves modifying the side chains. For example, a library of 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides was synthesized to explore new anti-tubercular agents. nih.gov In this case, the diversity was generated by reacting a common intermediate, 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetic acid, with a variety of substituted anilines. nih.gov This approach could be adapted to create analogues of this compound by varying the acyl group, for example, by using different carboxylic acids in the final acylation step with 4-(2-fluoroethoxy)aniline.
The table below illustrates a conceptual library synthesis plan based on these established strategies, applied to the core structure of this compound.
| Modification Site | General Strategy | Example Precursor | Example Reagent | Resulting Analogue Structure |
| Phenyl Ring | Suzuki Cross-Coupling | N-[3-bromo-4-(2-fluoroethoxy)phenyl]acetamide | Phenylboronic acid | N-[4-(2-fluoroethoxy)-[1,1'-biphenyl]-3-yl]acetamide |
| Acetyl Group | Amide Coupling | 4-(2-fluoroethoxy)aniline | Propanoic acid | N-[4-(2-fluoroethoxy)phenyl]propanamide |
| Fluoroethoxy Tail | Ether Synthesis | N-(4-hydroxyphenyl)acetamide | 1-bromo-2-fluoroethane | This compound |
This table presents hypothetical examples of library synthesis strategies applicable to the target compound.
Novel Synthetic Methodologies for Related Acetamide Scaffolds
Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for constructing the N-aryl acetamide bond, moving beyond traditional acylation with acid chlorides or anhydrides.
A significant development is the use of copper-catalyzed reactions for the formation of N-aryl amides. One such method utilizes inexpensive copper(I) iodide to catalyze the reaction between arenediazonium salts and primary amides. organic-chemistry.org This protocol is advantageous as it avoids costly palladium or ruthenium catalysts and harsh reagents. The reaction proceeds via the in situ formation of an iodoarene from the diazonium salt, which then undergoes coupling with the amide. organic-chemistry.org This approach is applicable to a wide range of substituted amides and diazonium salts, offering good to excellent yields and demonstrating environmental friendliness. organic-chemistry.org
Another innovative, copper-mediated strategy involves the regioselective synthesis of acetamides from N-aryl acetoacetamides. brown.edu Depending on the copper(I) salt used (CuI vs. CuBr), the reaction can be directed to produce either anilines or β-dibrominated acetamides, showcasing the versatility of copper catalysis in manipulating acetamide scaffolds. brown.edu
Rearrangement reactions also offer novel synthetic pathways. A mild and efficient one-pot procedure has been developed for synthesizing N-aryl glycines from 2-chloro-N-aryl acetamides. nih.govrsc.org This method proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the desired product in high yield. nih.govrsc.org While the final product is an N-aryl glycine, the methodology starts from and manipulates a related N-aryl acetamide structure, highlighting innovative transformations within this chemical class.
The table below summarizes some of these novel synthetic methodologies.
| Methodology | Catalyst/Reagent | Starting Materials | Key Features | Reference |
| Copper-Catalyzed N-Arylation | Copper(I) iodide / TBAI | Arenediazonium salt, Primary amide | Economical, avoids toxic reagents and expensive catalysts, environmentally friendly. | organic-chemistry.org |
| Regioselective Synthesis | Copper(I) salts (CuI or CuBr) | N-aryl acetoacetamide | Product selectivity (aniline vs. β-dibrominated acetamide) is controlled by the choice of copper salt. | brown.edu |
| Rearrangement of 2-chloro-N-aryl acetamides | CuCl₂·2H₂O / KOH | 2-chloro-N-aryl acetamide | One-pot, two-step procedure proceeding through a piperazine-2,5-dione intermediate. | nih.govrsc.org |
TBAI: tetrabutylammonium (B224687) iodide
These modern synthetic approaches provide efficient, selective, and often more sustainable routes to N-aryl acetamides and their derivatives, enabling the synthesis of complex molecules like this compound and its analogues for further study.
Structure Activity Relationship Sar Investigations
Identification of Key Structural Determinants for Biological Activity
The biological activity of N-[4-(2-fluoroethoxy)phenyl]acetamide is intrinsically linked to its three primary structural components: the phenylacetamide core, the N-phenyl ring, and the 4-(2-fluoroethoxy) substituent. The phenylacetamide portion serves as a crucial pharmacophore in numerous biologically active molecules. The amide linkage is a key feature, capable of participating in hydrogen bonding interactions with biological targets, a fundamental aspect of molecular recognition.
The N-phenyl ring provides a scaffold for substitution, and the nature and position of substituents on this ring can dramatically alter the compound's properties. In related N-phenylacetamide analogues, the introduction of various functional groups on this ring has been shown to modulate activities such as anticancer and antibacterial effects. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule, thereby affecting its binding affinity and selectivity for specific receptors or enzymes.
Role of the Fluoroethoxy Moiety in Ligand Binding and Receptor Interactions
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. The 2-fluoroethoxy moiety in this compound plays a multifaceted role in its potential interactions with biological targets.
Furthermore, the introduction of fluorine can block sites of metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This enhanced metabolic stability can lead to a longer biological half-life and improved bioavailability. From a binding perspective, the fluoroethoxy group can also contribute to the molecule's lipophilicity, a key factor in its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.
Systematic Modification and Impact on Target Affinity and Selectivity
While specific SAR studies on a broad series of this compound analogues are not extensively documented in publicly available literature, general principles from related compound series can provide valuable insights. Systematic modification of this compound would likely involve alterations to each of its key structural components.
Modification of the Acetamide (B32628) Linker: Changes to the acetamide group, such as alkylation of the nitrogen or replacement with other functional groups, would be expected to have a profound impact on biological activity by altering its hydrogen bonding capabilities and steric profile.
Substitution on the N-phenyl Ring: The introduction of various substituents at the ortho- and meta-positions of the N-phenyl ring would allow for a systematic exploration of the steric and electronic requirements for optimal target interaction. For example, the addition of small, electron-donating groups versus bulky, electron-withdrawing groups could lead to significant differences in binding affinity and selectivity.
Modification of the 4-(2-fluoroethoxy) Group: Altering the length of the alkoxy chain (e.g., fluoromethoxy, fluoropropoxy) or the position of the fluorine atom would directly probe the spatial and electronic requirements of the binding pocket. The replacement of the fluoroethoxy group with other bioisosteric groups, such as a trifluoromethyl or a cyano group, could also reveal important information about the nature of the ligand-receptor interactions.
The hypothetical impact of such modifications on target affinity is summarized in the table below, based on established principles of medicinal chemistry.
| Modification to this compound | Predicted Impact on Target Affinity | Rationale |
| N-phenyl Ring Substitution | ||
| Small, electron-donating group (e.g., -CH₃) at meta-position | Potentially increased or decreased affinity | Depends on the specific steric and electronic requirements of the binding pocket. |
| Bulky, electron-withdrawing group (e.g., -NO₂) at ortho-position | Likely decreased affinity | Potential for steric hindrance and unfavorable electronic interactions. |
| Fluoroethoxy Moiety Modification | ||
| Change to fluoromethoxy (-OCH₂F) | Altered binding affinity | Shorter chain may not reach key interaction points; different electronic profile. |
| Change to 3-fluoropropoxy (-O(CH₂)₃F) | Altered binding affinity | Longer chain may access additional binding interactions or cause steric clashes. |
| Replacement with trifluoromethoxy (-OCF₃) | Significant change in properties | Increased lipophilicity and metabolic stability; altered electronic interactions. |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-[4-(2-fluoroethoxy)phenyl]acetamide, might interact with the binding site of a protein target.
While specific docking studies on this compound are not extensively detailed in publicly available literature, the principles of such simulations can be inferred from studies on analogous acetamide-containing compounds. For instance, in silico studies on various N-aryl-2-(N-disubstituted) acetamide (B32628) compounds have been conducted to evaluate their potential as inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) semanticscholar.org. These studies typically involve preparing the protein target structure, often obtained from the Protein Data Bank (PDB), and then using a docking algorithm to place the ligand into the active site. The quality of the binding is then assessed using a scoring function, which estimates the binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase Domain | -8.5 | ASP 123, LYS 45 | Hydrogen Bond |
| PHE 121, LEU 78 | Hydrophobic |
Pharmacophore Modeling and Analysis of Binding Features
Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known ligand-target complex or a set of active molecules.
For this compound, a pharmacophore model would likely consist of features such as a hydrogen bond donor (from the N-H group of the acetamide), a hydrogen bond acceptor (from the carbonyl oxygen of the acetamide), an aromatic ring feature (from the phenyl group), and a hydrophobic feature (from the fluoroethoxy group).
Studies on other N-phenyl-acetamide derivatives have successfully employed pharmacophore modeling to optimize their activity. For example, research on N-phenyl-2,2-dichloroacetamide analogues used 2D and 3D quantitative structure-activity relationship (QSAR) studies to develop pharmacophore models for potent inhibitors of Pyruvate Dehydrogenase Kinase (PDK) researchgate.net. These models help in designing new molecules with improved potency and selectivity. The key features identified in such models guide the modification of the lead compound to enhance its interaction with the target.
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Acetamide N-H | Interaction with acceptor groups on the target |
| Hydrogen Bond Acceptor | Acetamide C=O | Interaction with donor groups on the target |
| Aromatic Ring | Phenyl Group | π-π stacking with aromatic residues |
Conformational Analysis and Energetic Considerations in Receptor Binding
The conformation of the acetamide group itself is of particular interest. In related structures, the N-H bond of the acetamide is often found to be in an anti conformation relative to the C=O bond and the phenyl ring nih.govresearchgate.net. The planarity of the acetamide unit and its dihedral angle with respect to the phenyl ring are also important parameters. For instance, in N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, the mean plane of the acetamide unit is inclined at a dihedral angle of 13.01° with respect to the phenyl ring nih.govresearchgate.net.
Energetic considerations in receptor binding involve calculating the energy of the ligand in its bound and unbound states, as well as the energy of the receptor. The difference in these energies gives the binding free energy, which is a measure of the affinity of the ligand for the receptor. Computational methods like Molecular Mechanics Generalized Born surface area (MM-GBSA) are often used to calculate these binding free energies semanticscholar.org. Such analyses can reveal which conformations are energetically favorable for binding and can help in understanding the thermodynamic driving forces of the ligand-target interaction.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-aryl-2-(N-disubstituted) acetamide |
| N-phenyl-2,2-dichloroacetamide |
In Vitro Biological Evaluation and Receptor Pharmacology
Translocator Protein (TSPO) Ligand Binding Assays
While specific quantitative binding data for N-[4-(2-fluoroethoxy)phenyl]acetamide is not extensively detailed in the available literature, the broader class of fluoroethoxy-phenyl derivatives has been investigated for their affinity to the Translocator Protein (TSPO). TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is a well-established biomarker for neuroinflammation and certain cancers.
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. For novel compounds, this is typically determined through competitive binding assays using a radiolabeled ligand with known high affinity for the target receptor. Although specific Ki values for this compound are not provided in the search results, related fluoroethoxyphenyl acetamide (B32628) derivatives have been developed as high-affinity TSPO ligands, suggesting that this structural motif is favorable for TSPO binding. The determination of these constants is a critical step in validating a compound's potential as a targeted molecular probe or therapeutic agent.
Selectivity is a critical parameter for any potential therapeutic or diagnostic agent, ensuring that it interacts primarily with its intended target, thereby minimizing off-target effects. For a TSPO ligand, selectivity profiling would involve testing its binding against a panel of other receptors and enzymes. While the specific selectivity profile for this compound is not available, research on analogous TSPO ligands emphasizes the importance of demonstrating high selectivity to ensure that the observed biological effects are mediated through TSPO.
In Vitro Autoradiography for Regional Distribution and Binding Confirmation
In vitro autoradiography is a technique used to visualize the distribution of radiolabeled compounds in tissue sections. This method provides valuable information about the regional density and localization of target receptors. For a TSPO ligand like this compound, autoradiography on brain or tumor tissue sections would confirm that the compound binds to regions known to have high TSPO expression. This technique serves as a crucial validation step, correlating binding affinity data with anatomical distribution.
Enzyme Interaction Studies, e.g., Cytochrome P450 Inhibition or Induction
The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. In vitro assays are used to determine whether a compound inhibits or induces specific CYP isozymes, which can predict potential drug-drug interactions. Information regarding the specific interaction of this compound with CYP enzymes is not detailed in the provided search results. Such studies would be essential to assess its metabolic stability and potential to alter the metabolism of co-administered drugs.
Broad Biological Activity Screening of Related Acetamide Derivatives (e.g., Antimicrobial, Anticancer)
The acetamide scaffold is a common feature in many biologically active molecules. Various derivatives of phenylacetamide have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer effects.
Anticancer Activity: Several studies have demonstrated the potential of phenylacetamide derivatives as anticancer agents. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed cytotoxic activity against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines. nih.govsemanticscholar.org Compounds with a nitro moiety generally exhibited higher cytotoxicity than those with a methoxy (B1213986) group. nih.govsemanticscholar.org Another study on eleven phenylacetamide derivatives found them to be effective against MCF7, MDA-MB468, and PC12 cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir
Table 1: Cytotoxic Activity of Selected Phenylacetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2b nih.gov | PC3 | 52 |
| Compound 2c nih.gov | PC3 | 80 |
| Compound 2c nih.gov | MCF-7 | 100 |
| Derivative 3d tbzmed.ac.ir | MDA-MB-468 & PC-12 | 0.6 |
| Derivative 3c tbzmed.ac.ir | MCF-7 | 0.7 |
| Derivative 3d tbzmed.ac.ir | MCF-7 | 0.7 |
IC50: The concentration of a drug that gives half-maximal response.
Antimicrobial Activity: The N-substituted acetamide structure is also a key pharmacophore in compounds with antimicrobial properties. derpharmachemica.com Synthesized acetamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, novel N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides displayed potent antibacterial and antifungal activities. nih.gov Amides of long-chain fatty acids containing an epoxy group have been shown to exhibit a broad spectrum of antimicrobial activity against bacteria, yeasts, and molds. nih.gov Another study highlighted that certain aurone (B1235358) derivatives with a 5-acetamido substitution possess broad-spectrum antimicrobial activity. mdpi.com
In Vitro Metabolic Pathway Elucidation
Identification of Major Metabolic Pathways and Metabolites
A critical first step in metabolic profiling is the identification of the principal pathways and the resulting metabolites.
Oxidative Metabolism (Hydroxylation, N-Dealkylation, O-Dealkylation)
For a compound with the structure of N-[4-(2-fluoroethoxy)phenyl]acetamide, potential oxidative metabolic pathways would include hydroxylation of the aromatic ring, N-dealkylation of the acetamide (B32628) group, and O-dealkylation of the fluoroethoxy side chain. However, no specific studies have been published to confirm if or to what extent these metabolic transformations occur.
Analysis of Fluoroacetic Acid Formation and Fluorine Loss
The presence of a fluoroethoxy group raises the possibility of metabolic cleavage, potentially leading to the formation of fluoroacetic acid, a toxic metabolite. The analysis of fluorine loss is a key safety assessment in the development of fluorinated compounds. Without experimental data, it is impossible to determine if this metabolic pathway is relevant for this compound.
Characterization of Cytochrome P450 (CYP) Isoform Involvement
The cytochrome P450 system is a major family of enzymes responsible for the metabolism of a vast array of compounds. Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) that metabolize this compound is essential for predicting potential drug-drug interactions. This characterization is typically performed using human liver microsomes and recombinant CYP enzymes. Such data is not currently available.
Comparative Metabolic Profiles Across Different Species
Understanding the metabolic differences of a compound across various species, such as in rat, baboon, and human liver microsomes, is a cornerstone of preclinical development. These comparative studies help in selecting appropriate animal models for further non-clinical safety and efficacy testing. As with the other aspects of its metabolism, no published data exists to compare the metabolic profiles of this compound across different species.
Advanced Analytical Methodologies for Compound Characterization and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Metabolite Identification and Quantification
Understanding the in vivo metabolic fate of a compound is critical for the accurate interpretation of pharmacokinetic and imaging data. Liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful tools for separating and identifying metabolites in biological matrices like plasma and tissue homogenates. For PET radiotracers such as [¹⁸F]FEDAA1106, it is crucial to distinguish the parent compound from its radiometabolites. researchgate.net
The presence of radiometabolites in plasma can interfere with the arterial input function used for kinetic modeling, potentially leading to significant errors in the quantification of receptor binding. researchgate.net The analytical workflow involves collecting blood samples at various time points after administration of the radiolabeled compound, separating plasma, and analyzing it.
The process typically includes:
Sample Preparation: Precipitation of plasma proteins to release the compound and its metabolites into the supernatant.
Chromatographic Separation: Using a reversed-phase LC system, the parent compound and its metabolites are separated based on their physicochemical properties, such as polarity.
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. MS provides the mass-to-charge ratio (m/z) of the parent ion, while MS/MS fragments the parent ion to produce a characteristic spectrum, enabling structural elucidation of the metabolites.
While specific metabolite structures for [¹⁸F]FEDAA1106 are not extensively detailed in the literature, a common metabolic pathway for compounds containing a fluoroethoxy group involves de-esterification or other enzymatic processes that could lead to the formation of more polar metabolites, such as [¹⁸F]fluoroethanol. researchgate.net Identifying such metabolites is crucial as their different biological properties and inability to cross the blood-brain barrier would affect the accuracy of PET data quantification if not corrected for. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Radiochemical Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable quality control method for assessing the purity of N-[4-(2-fluoroethoxy)phenyl]acetamide, and particularly the radiochemical purity (RCP) of its radiolabeled form, [¹⁸F]FEDAA1106. nih.gov RCP is a critical quality attribute, defined as the percentage of the total radioactivity in the desired chemical form. Regulatory standards require high RCP to ensure that the observed signal in imaging studies originates from the target compound and not from radioactive impurities. nih.govnih.gov
A typical analytical HPLC setup for a radiopharmaceutical like [¹⁸F]FEDAA1106 includes:
Stationary Phase: A reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.net
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.govresearchgate.net
Detectors: A dual-detector system is employed. A UV detector identifies the non-radiolabeled compound and other chemical impurities, while a series-connected radioactivity detector (e.g., NaI scintillation) measures the radioactive components. nih.govresearchgate.net
This setup allows for the separation of the final product, [¹⁸F]FEDAA1106, from potential radioactive impurities such as unreacted [¹⁸F]fluoride and labeled byproducts, as well as from the non-radiolabeled precursor compound. nih.gov The method must be validated for specificity, linearity, precision, and robustness to ensure reliable and reproducible quality control. iaea.org
Table 1: Typical HPLC Parameters for Radiochemical Purity Assessment
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on polarity/hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724) / Water mixture (e.g., 40:60 v/v) | Elutes the compounds from the column. |
| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of separation and run time. |
| Detection | In-line UV (e.g., 254 nm) and Radioactivity Detector | Allows for simultaneous assessment of chemical and radiochemical components. |
| Injection Volume | 20 µL | Standardized volume for analysis. |
| Acceptance Criteria | Radiochemical Purity >95% | Ensures the product is suitable for preclinical/clinical use. |
Quantitative Analysis of Ligand Binding in Preclinical Models
The radiolabeled compound [¹⁸F]FEDAA1106 is a high-affinity ligand for the 18-kDa translocator protein (TSPO), which was formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov This property allows for the in vivo quantification of TSPO density using Positron Emission Tomography (PET) in preclinical models. Dynamic PET scanning, which involves acquiring data over a period of time following the injection of the radiotracer, provides time-activity curves (TACs) for different regions of interest in the brain. These TACs, along with measurements of the arterial input function (the concentration of the radiotracer in arterial plasma over time), form the basis for quantitative analysis. nih.gov
To extract quantitative physiological parameters from dynamic PET data, kinetic models are applied. These mathematical models describe the transport and binding of the tracer in tissue.
Compartment Models: A common approach for [¹⁸F]FEDAA1106 is the use of a two-tissue compartment model (2TCM). This model describes the tracer's movement between the plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment. nih.gov
Logan Graphical Analysis: This is a robust and widely used graphical analysis method for PET studies with reversible tracers like [¹⁸F]FEDAA1106. nih.govnih.gov It transforms the integral equations of a compartment model into a linear equation. nih.gov By plotting transformed tissue and plasma data, the slope of the linear portion of the plot directly yields the total volume of distribution (Vₜ), a key parameter reflecting tracer uptake and binding. turkupetcentre.net The Logan plot is less computationally demanding than direct nonlinear fitting of compartment models and is less susceptible to noise in the data, though it can have a negative bias at high noise levels. nih.govnih.gov
Spectral Analysis: Spectral analysis is another modeling technique that does not require pre-specification of a particular compartment model configuration. It decomposes the tissue's response into a spectrum of kinetic components, providing insights into the vascular, reversible, and irreversible phenomena governing the tracer's behavior.
The primary outcomes of kinetic modeling of [¹⁸F]FEDAA1106 PET data are the volume of distribution and the binding potential, which provide quantitative measures of TSPO availability.
Volume of Distribution (Vₜ): The total volume of distribution (Vₜ) represents the ratio of the total tracer concentration in a tissue region to its concentration in plasma at equilibrium. nih.gov It reflects both specific binding to TSPO and non-specific binding in tissue. Vₜ is typically estimated as the slope of the Logan plot. turkupetcentre.net
Non-displaceable Binding Potential (BPₙₖ): The non-displaceable binding potential (BPₙₖ) is a more specific measure of the density of available receptors. It is defined as the ratio of the specifically bound radioligand to its non-displaceable concentration in tissue at equilibrium. BPₙₖ can be calculated from Vₜ using the relationship:
BPₙₖ = Vₜ / Vₙₖ - 1
where Vₙₖ is the volume of distribution in a region devoid of specific receptors (non-displaceable compartment). nih.gov In practice, Vₙₖ can be estimated from the early part of the PET measurement using Logan graphical analysis. nih.gov The BPₙₖ is a crucial parameter as it is directly proportional to the product of receptor density (Bₘₐₓ) and affinity (1/Kₖ). nih.gov
Table 2: Key Quantitative Parameters from [¹⁸F]FEDAA1106 PET Kinetic Modeling
| Parameter | Symbol | Description | Method of Determination |
|---|---|---|---|
| Total Volume of Distribution | Vₜ | Ratio of total tracer concentration in tissue to plasma at equilibrium. Includes specific and non-specific binding. | Slope of the Logan plot; derived from compartment models. |
| Non-displaceable Volume of Distribution | Vₙₖ | Distribution volume of the non-specifically bound and free tracer in tissue. | Estimated from the initial phase of a Logan plot or a reference region. |
| Non-displaceable Binding Potential | BPₙₖ | A measure of specific binding, proportional to the density of available receptors (Bₘₐₓ). | Calculated as (Vₜ / Vₙₖ) - 1. |
Preclinical Molecular Imaging Applications
Positron Emission Tomography (PET) Imaging of Translocator Protein (TSPO) Expression
PET imaging with radioligands containing the N-[4-(2-fluoroethoxy)phenyl]acetamide moiety, such as [¹⁸F]DPA-714, allows for the sensitive and specific visualization of TSPO expression. nih.govosti.gov Elevated TSPO levels are linked to neuroinflammatory processes and the aggressive nature of certain cancers, making TSPO a critical target for diagnostic and prognostic imaging. snmjournals.orgvumc.org The development of these tracers provides a translational tool to study disease progression and evaluate therapeutic interventions in living animal models. windows.net
Visualization of Neuroinflammation in Animal Models
Radiotracers derived from this compound are effective tools for imaging neuroinflammation in various preclinical models of neurological disorders. windows.netnih.gov Overexpression of TSPO is a key indicator of the activation of microglia and macrophages during neuroinflammatory events. osti.gov
In a rat model of acute neuroinflammation induced by intra-striatal injection of an excitotoxin, the radiotracer [¹⁸F]DPA-714 was shown to specifically localize at the site of inflammation. osti.gov PET imaging with this tracer effectively delineated the neuroinflammatory lesion, demonstrating a high ratio of uptake in the affected (ipsilateral) versus the healthy (contralateral) brain tissue. osti.gov These findings underscore the utility of such radiotracers in monitoring the progression of neuroinflammatory conditions and in assessing the efficacy of anti-inflammatory therapies in vivo. osti.govwindows.net
Imaging of Glioma and Other Cancer Types
The elevated expression of TSPO in glioma and other solid tumors has been identified as a predictor of disease progression and aggressive behavior, establishing it as a valuable biomarker for cancer imaging. snmjournals.orgvumc.orgnih.gov Preclinical PET studies using pyrazolopyrimidine-based TSPO ligands that incorporate the this compound structure, notably [¹⁸F]DPA-714 and its analogs, have demonstrated their potential for the non-invasive quantification of TSPO levels in tumors. snmjournals.orgvumc.orgnih.gov
In studies involving glioma-bearing rats, [¹⁸F]DPA-714 was observed to preferentially accumulate in tumor tissue, with only modest uptake in the surrounding healthy brain. snmjournals.orgnih.govnih.gov This preferential uptake allows for clear visualization of TSPO-expressing brain tumors. nih.gov The quantitative data from these PET imaging studies have been shown to correlate well with ex vivo measurements of TSPO protein levels, validating the tracer's utility for in vivo quantification. snmjournals.orgnih.gov Newer derivatives, such as [¹⁸F]VUIIS1008 and [¹⁸F]VUIIS1018A, have also been evaluated in glioma models, showing promising characteristics as tracers for imaging these aggressive brain tumors. nih.govnih.gov These imaging studies suggest the potential of TSPO PET with these radiotracers to serve as a novel predictive modality in oncology. snmjournals.orgnih.gov
Comparative Efficacy and Performance with Existing TSPO Radioligands
The performance of radiotracers containing the this compound core has been rigorously compared against other established and novel TSPO radioligands in preclinical settings.
In a rat model of acute neuroinflammation, [¹⁸F]DPA-714 demonstrated superior in vivo performance compared to both the classic TSPO radioligand [¹¹C]PK11195 and its carbon-11 (B1219553) labeled counterpart, [¹¹C]DPA-713. osti.gov [¹⁸F]DPA-714 exhibited the highest ratio of ipsilateral-to-contralateral uptake and the highest binding potential, indicating increased bioavailability in brain tissue and reduced non-specific binding. osti.gov
Within the same family of pyrazolopyrimidine derivatives, newer analogs have been developed to improve upon the imaging characteristics of [¹⁸F]DPA-714. For instance, [¹⁸F]VUIIS1008 showed an improved tumor-to-background ratio and a higher binding potential in glioma models when compared directly with [¹⁸F]DPA-714. nih.gov Further structural modification led to [¹⁸F]VUIIS1018A, which demonstrated a significantly higher binding affinity for TSPO (a 700-fold improvement over DPA-714) and a greater tumor-to-background ratio compared to both [¹⁸F]DPA-714 and [¹⁸F]VUIIS1008. nih.govnih.gov
Table 1: Comparative Performance of TSPO PET Radioligands in Glioma Models :--
| Radioligand | Key Finding | Reference |
|---|---|---|
| [¹⁸F]DPA-714 | Performed better than [¹¹C]PK11195 and [¹¹C]DPA-713 in a neuroinflammation model, with higher binding potential and lower non-specific binding. | osti.gov |
| [¹⁸F]VUIIS1008 | Exhibited improved tumor-to-background ratio and higher binding potential in tumors compared to [¹⁸F]DPA-714. | nih.gov |
| [¹⁸F]VUIIS1018A | Demonstrated higher binding affinity and a greater tumor-to-background ratio compared to both [¹⁸F]DPA-714 and [¹⁸F]VUIIS1008. | nih.gov |
In Vivo Radiotracer Evaluation in Animal Models
The preclinical evaluation of this compound-based radiotracers involves comprehensive in vivo studies in animal models to characterize their behavior and validate their specificity for the TSPO target. These evaluations are crucial for determining the potential of a radiotracer for further translational studies.
Biodistribution Studies and Pharmacokinetics in Target Organs
Biodistribution and pharmacokinetic studies are essential to understand how a radiotracer is absorbed, distributed, metabolized, and excreted by the body. For TSPO PET ligands like [¹⁸F]VUIIS1008, dynamic PET imaging reveals rapid uptake in organs known to be rich in TSPO. nih.gov Compartmental analysis of the dynamic PET data, using metabolite-corrected arterial input functions, allows for the detailed measurement of pharmacokinetic parameters. nih.govnih.gov
Studies with [¹⁸F]VUIIS1018A in glioma-bearing rats showed that compared to [¹⁸F]DPA-714 and [¹⁸F]VUIIS1008, the novel tracer had a lower influx-to-efflux parameter (K1/k2) in both healthy brain and tumor tissue. nih.gov This indicates different transport kinetics across the blood-brain barrier. Despite lower initial influx, its significantly higher binding affinity results in superior imaging characteristics. nih.gov These detailed pharmacokinetic evaluations are critical for optimizing imaging protocols and accurately quantifying TSPO density in vivo.
Blocking Studies to Confirm Specificity and Receptor Occupancy
To confirm that the uptake of a radiotracer in a target tissue is due to specific binding to TSPO and not to non-specific accumulation, in vivo blocking studies are performed. nih.govnih.gov These experiments involve pre-treating the animal with a non-radioactive ("cold") version of the ligand or another known TSPO ligand at a dose high enough to saturate the TSPO binding sites. nih.govnih.gov
For [¹⁸F]DPA-714, infusion with an excess of non-radioactive DPA-714 resulted in a displacement of the radiotracer's binding by over 60% in glioma tissue. snmjournals.orgnih.gov Similarly, the accumulation of [¹⁸F]VUIIS1008 in tumors was significantly blocked by pre-treatment with non-radioactive VUIIS1008. nih.gov In studies with [¹⁸F]VUIIS1018A, pre-treatment with its non-radioactive analog also partially blocked the tracer's accumulation in the tumor. nih.govnih.gov These blocking studies provide strong evidence that the observed PET signal from these radiotracers is specific to their interaction with the TSPO receptor, validating their use as specific molecular imaging probes. snmjournals.orgnih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Novel N-[4-(2-fluoroethoxy)phenyl]acetamide-based Radioligands with Enhanced Properties
The 2-fluoroethoxy moiety is particularly suitable for developing Positron Emission Tomography (PET) radioligands due to the favorable decay properties of Fluorine-18 (B77423). Future research is focused on creating new radioligands based on the this compound structure with superior performance characteristics. The primary goals are to enhance binding affinity, improve specificity for biological targets, and optimize pharmacokinetic profiles for clearer in vivo imaging.
Research into derivatives has shown the potential for significant improvements. For instance, in the development of ligands for the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation and glioma, novel compounds incorporating the (4-(2-[18F]fluoroethoxy)phenyl) group have demonstrated higher binding affinity compared to earlier generation radiotracers. nih.gov A preclinical evaluation of one such novel TSPO PET ligand, [¹⁸F]VUIIS1018A, showed improved tumor-to-background ratio and higher tumor binding potential when compared with other TSPO probes like [¹⁸F]DPA-714. nih.gov
Similarly, studies on related acetamide (B32628) structures for imaging the peripheral benzodiazepine (B76468) receptor (PBR) have highlighted the importance of the fluoroalkyl group's position and length. nih.gov Analogues with a 2-[¹⁸F]fluoroethyl group were found to be more stable against in vivo defluorination compared to those with a [¹⁸F]fluoromethyl group, leading to clearer imaging signals with fewer off-target effects in bone. nih.gov
Future work will likely involve systematic modifications to the core acetamide structure to achieve these enhanced properties.
Table 1: Comparison of Properties for Acetamide-based Radioligands
| Radioligand | Target | Key Findings | Reference |
| [¹⁸F]VUIIS1018A | TSPO | Higher binding affinity and tumor binding potential compared to [¹⁸F]DPA-714. | nih.gov |
| Analogue of DAA1106 | PBR | The 2-[¹⁸F]fluoroethyl derivative showed high uptake in the target region and greater in vivo stability against defluorination compared to the [¹⁸F]fluoromethyl analogue. | nih.gov |
Exploration of Alternative Biological Targets and Therapeutic Applications
Beyond its established use in developing imaging agents for TSPO, the N-phenylacetamide scaffold is a promising starting point for designing therapeutics for a range of diseases. The structural versatility of this compound class allows for modifications that can tune its activity toward various biological targets.
Anticancer Agents: Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and screened for their potential as anticancer agents. nih.govnih.gov These studies showed that certain derivatives exhibit potent cytotoxic effects, particularly against prostate carcinoma (PC3) cell lines. nih.govnih.gov Future research could adapt the this compound core to develop new oncology drugs.
Antiviral Compounds: N-phenyl-acetamides have been identified as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov This suggests a promising avenue for developing broad-spectrum antiviral agents by modifying the this compound structure.
Kinase Inhibitors: A complex derivative, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, was discovered as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutant, a key driver in acute myeloid leukemia (AML). nih.gov This highlights the potential to target specific kinases involved in cancer by elaborating on the core structure.
Antimicrobial Agents: By incorporating thiazole (B1198619) moieties, N-phenylacetamide derivatives have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae. mdpi.com Some compounds also showed excellent nematicidal activity. mdpi.com This opens the door to agricultural and potentially human anti-infective applications.
Antitubercular Agents: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed potent activity against Mycobacterium tuberculosis H37Rv, including rifampin-resistant strains. researchgate.net
Table 2: Potential Therapeutic Applications for N-Phenylacetamide Derivatives
| Therapeutic Area | Biological Target/Disease | Related Finding | Reference(s) |
| Oncology | Prostate Carcinoma | Derivatives showed potent cytotoxic effects against PC3 cell lines. | nih.govnih.gov |
| Oncology | Acute Myeloid Leukemia | A derivative was found to be a potent inhibitor of the FLT3-ITD mutant. | nih.gov |
| Infectious Disease | COVID-19 | N-phenyl-acetamides identified as inhibitors of SARS-CoV-2 RdRp. | nih.gov |
| Infectious Disease | Tuberculosis | Fluoro-nitrophenoxy-N-phenylacetamides showed potent activity against M. tuberculosis. | researchgate.net |
| Agriculture | Plant Pathogens | Thiazole-containing derivatives exhibited antibacterial and nematicidal activity. | mdpi.com |
Integration of Computational Design with Advanced Synthetic Methodologies
The future development of this compound derivatives will be significantly accelerated by the integration of computational chemistry with modern synthetic techniques. In silico methods allow for the rational design of novel compounds with desired properties, reducing the time and resources required for trial-and-error synthesis.
Computational approaches such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking can be used to predict the biological activity of novel derivatives. nih.gov For example, computational studies on phenylacetamides as antidepressant agents involved screening a large database of molecules, filtering them based on pharmacophoric features, predicting their activity using a 3D-QSAR model, and then docking the most promising hits to their biological target. nih.gov This workflow allows researchers to prioritize the synthesis of compounds with the highest probability of success.
Pairing these computational designs with advanced, efficient synthetic routes is crucial. Methodologies that allow for rapid diversification of the this compound core will enable the creation of focused libraries of compounds for biological screening. This synergy between predictive modeling and efficient synthesis will streamline the discovery of next-generation radioligands and therapeutics.
Opportunities for Multimodal Imaging Agent Development
A significant emerging opportunity lies in the development of multimodal imaging agents based on the this compound scaffold. Such agents would combine the quantitative, functional information from PET with anatomical or cellular information from other imaging modalities like Magnetic Resonance Imaging (MRI) or fluorescence imaging.
The core structure can be chemically modified to incorporate functionalities for these other modalities. For instance, a fluorescent dye could be conjugated to the molecule to create a dual PET/optical probe. This would enable researchers to study biological processes at both the whole-organism level (with PET) and the cellular level (with fluorescence microscopy) using a single agent. Similarly, derivatives of trifluoro-N-phenylacetamide have been explored for their potential use in ¹⁹F MRI, which could be combined with ¹⁸F PET imaging. fluoromart.com The development of thermo-responsive fluorescent nanoparticles also provides a conceptual framework for creating sophisticated, multi-component systems for combined imaging and therapy. ntno.org
These multimodal agents would provide a more comprehensive understanding of disease by allowing for the direct correlation of molecular data with anatomical changes, enhancing both preclinical research and potentially diagnostic accuracy in the future.
Role in Advancing Understanding of Molecular Pathways in Disease Models
The development of more specific and potent radioligands and targeted inhibitors from the this compound family will provide powerful tools for basic and translational research. These chemical probes are essential for elucidating the role of specific molecular pathways in various disease models.
By using highly selective PET radioligands, researchers can non-invasively track changes in the expression and activity of targets like TSPO in longitudinal studies of animal models of neurodegenerative diseases, cancer, or inflammation. This allows for a deeper understanding of how these targets are involved in disease progression and response to therapy.
Furthermore, selective therapeutic derivatives can be used to probe the function of their biological targets. For example, using a specific FLT3-ITD inhibitor based on the N-phenylacetamide scaffold can help dissect the downstream signaling pathways controlled by this mutant kinase in leukemia models. nih.gov This knowledge is critical for validating new drug targets and understanding the mechanisms of drug resistance. Ultimately, these advanced chemical tools derived from this compound will play a crucial role in translating molecular insights into clinically relevant applications.
Q & A
Q. What protocols ensure reproducibility in anti-cancer activity assays for fluorinated acetamides?
- Methodological Answer :
- Cell Line Validation : Use NCI-60 panels with triplicate MTT assays (72-hour exposure; IC₅₀ calculation via GraphPad Prism).
- Positive Controls : Compare results to cisplatin (IC₅₀ ~5 µM in MCF-7 cells) to calibrate sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
